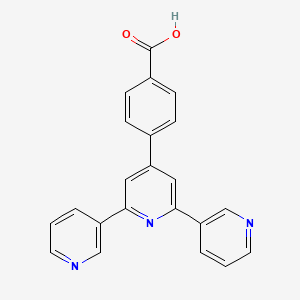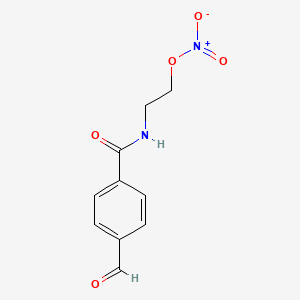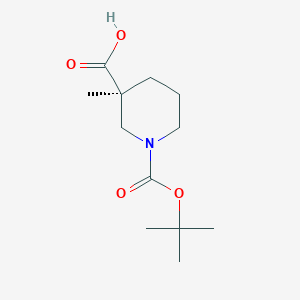
(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
“(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved through various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, which is part of “this compound”, is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group plays a significant role in chemical reactions as a protecting group . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical And Chemical Properties Analysis
The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Applications De Recherche Scientifique
Crystal Structure and Conformation Analysis
The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to understand the role of N-methylation in peptide conformation. This research highlights the importance of specific group conformations in determining the structural properties of peptides and related compounds (Jankowska et al., 2002).
Mechanism and Application in Group Migration
An alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration mechanism has been reported, showcasing the intramolecular nature of such migrations and their applications in synthetic chemistry (Xue & Silverman, 2010).
Novel Reagents and Reaction Conditions
A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been utilized for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butoxycarbonyl-protected compounds in synthetic applications (Saito, Ouchi, & Takahata, 2006).
Synthesis of Stereoisomers
Research has developed syntheses for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This work significantly shortens previous methods and provides insight into the synthesis of unnatural amino acids (Bakonyi et al., 2013).
Improved Selectivity in Group Removal
Studies have explored improving the selectivity of removing the tert-butyloxycarbonyl group, a key step in peptide synthesis. This research has led to more efficient methods for partial deprotection in complex synthetic sequences (Bodanszky & Bodanszky, 2009).
Catalyst Efficiency in Butoxycarbonylation
The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines represents an efficient and environmentally benign approach to protecting amine functions, highlighting advancements in green chemistry (Heydari et al., 2007).
Mécanisme D'action
Target of Action
The primary target of the compound (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acidThe tert-butoxycarbonyl (boc) group is known to be widely used in synthetic organic chemistry .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is known for its unique reactivity pattern. The Boc group is used for the direct introduction into a variety of organic compounds . This group is crowded and elicits a unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the tert-butoxycarbonyl (boc) group may influence these properties, as it is known to affect the reactivity of the compound .
Result of Action
The introduction of the tert-butoxycarbonyl (boc) group into various organic compounds can lead to a variety of chemical transformations .
Orientations Futures
The use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides has demonstrated a beneficial effect . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids , indicating potential future directions for research and application in this area.
Propriétés
IUPAC Name |
(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)
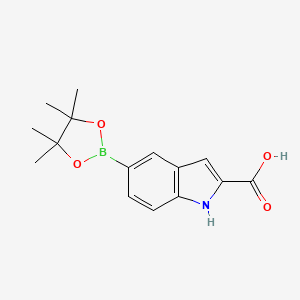

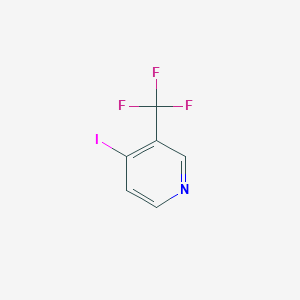
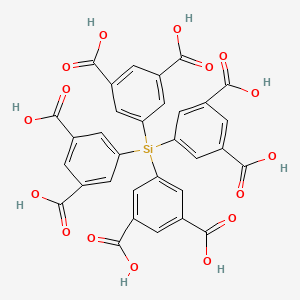

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)
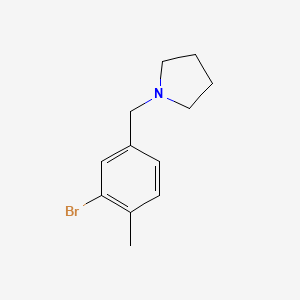
![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)
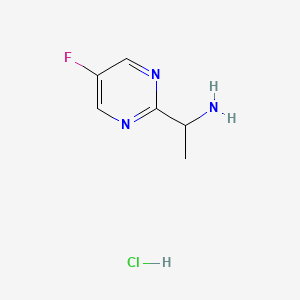
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
